molecular formula C29H31NO B15165341 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile CAS No. 569671-60-9

6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile

Cat. No.: B15165341
CAS No.: 569671-60-9
M. Wt: 409.6 g/mol
InChI Key: LUGBWHXRYMJFEL-UHFFFAOYSA-N
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Description

6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a decyloxyphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various environments. The pathways involved depend on the specific application, such as electronic properties

Properties

CAS No.

569671-60-9

Molecular Formula

C29H31NO

Molecular Weight

409.6 g/mol

IUPAC Name

6-[2-(4-decoxyphenyl)ethynyl]naphthalene-2-carbonitrile

InChI

InChI=1S/C29H31NO/c1-2-3-4-5-6-7-8-9-20-31-29-18-14-24(15-19-29)10-11-25-12-16-28-22-26(23-30)13-17-27(28)21-25/h12-19,21-22H,2-9,20H2,1H3

InChI Key

LUGBWHXRYMJFEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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